CID 13086820

Description

CID 13086820 (exact chemical identity unspecified in the provided evidence) is a compound referenced by its PubChem identifier. The lack of direct data in the evidence highlights the need for inferential analysis based on methodologies and structural analogs from related studies .

Properties

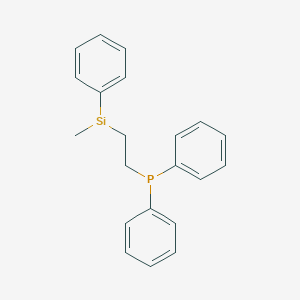

Molecular Formula |

C21H22PSi |

|---|---|

Molecular Weight |

333.5 g/mol |

InChI |

InChI=1S/C21H22PSi/c1-23(21-15-9-4-10-16-21)18-17-22(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16H,17-18H2,1H3 |

InChI Key |

NUTCTIHMXCGFTQ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](CCP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 13086820 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve a series of chemical reactions, including condensation, cyclization, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet the demand for research and commercial applications. Industrial production methods often involve the use of large-scale reactors and advanced purification techniques. The process is designed to be cost-effective and efficient, ensuring a consistent supply of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

CID 13086820 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used

Scientific Research Applications

CID 13086820 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

Biology: In biological research, this compound is used to study cellular processes and molecular interactions.

Industry: this compound is used in industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 13086820 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity and function. This interaction can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The evidence includes examples of structural comparisons for bile acids (e.g., taurocholic acid, CID 6675) and steroid derivatives (e.g., DHEAS, CID 12594), which are analyzed via 3D overlays to assess backbone orientation and functional group positioning . For CID 13086820, a similar approach would involve:

- Core scaffold alignment: Comparing the steroid or triterpenoid backbone (if applicable) to compounds like betulin (CID 72326) or 3-O-caffeoyl betulin (CID 10153267).

- Functional group analysis : Identifying sulfated, hydroxylated, or conjugated moieties, as seen in DHEAS (CID 12594) or taurolithocholic acid (CID 439763).

Hypothetical Structural Comparison Table

| Compound | CID | Core Structure | Functional Groups | Biological Role |

|---|---|---|---|---|

| This compound | 13086820 | (Inferred scaffold) | (e.g., hydroxyl, sulfate) | (Potential transporter interaction) |

| Taurocholic acid | 6675 | Steroid | Taurine conjugate | Bile acid transporter |

| 3-O-caffeoyl betulin | 10153267 | Triterpenoid | Caffeoyl ester | Antiviral activity |

| DHEAS | 12594 | Steroid sulfate | Sulfate group | Neurosteroid precursor |

Functional Comparison with Pharmacologically Relevant Compounds

Inhibitor/Substrate Profiles

highlights inhibitors like irbesartan (CID 3749) and troglitazone (CID 5591), which target transporters or enzymes. This compound may share functional similarities, such as:

- Transporter modulation : Analogous to ginkgolic acid (CID 5469634), which inhibits bile acid uptake .

- Enzyme interaction: Potential cytochrome P450 or sulfotransferase activity, akin to DHEAS (CID 12594).

Key Functional Metrics

| Compound | CID | Target | IC50/Km (nM) | Selectivity |

|---|---|---|---|---|

| This compound | 13086820 | (Hypothetical target) | (Data needed) | (Data needed) |

| Irbesartan | 3749 | Angiotensin receptor | 1.3 | High for AT1 |

| Ginkgolic acid | 5469634 | BSEP transporter | 15.2 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.